![molecular formula C20H15N7O4S B2760141 N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1203286-29-6](/img/structure/B2760141.png)

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

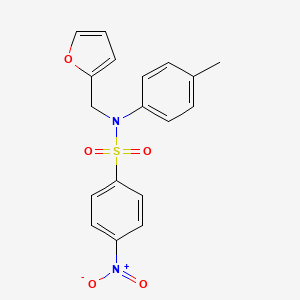

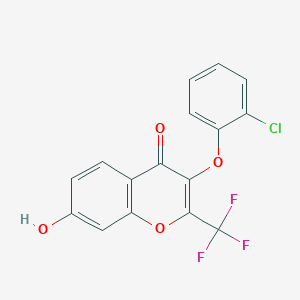

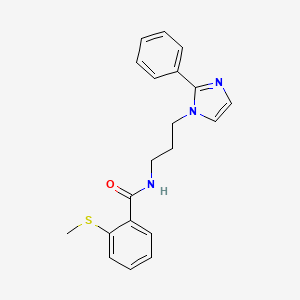

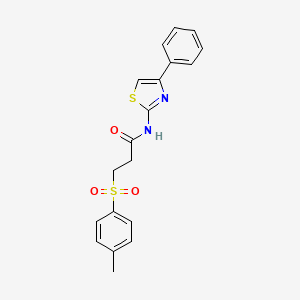

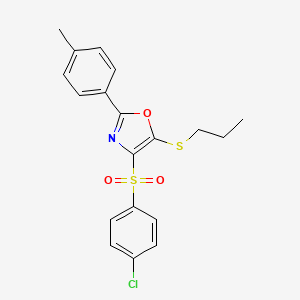

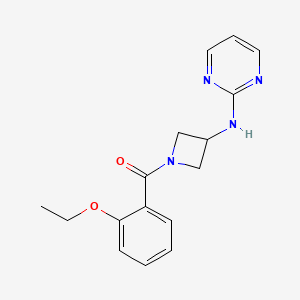

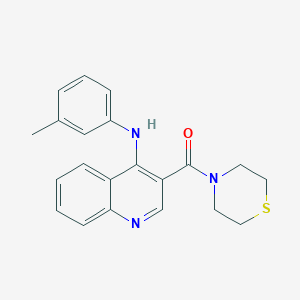

The compound appears to contain several functional groups including a tetrazole ring, an amide group, a thiazole ring, and a dioxole ring. Tetrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities . Thiazoles are sulfur and nitrogen containing heterocycles that are found in many potent bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings introduce a level of rigidity to the molecule and can influence its chemical behavior .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrazole and thiazole rings. Tetrazoles can act as bioisosteres for carboxylic acid groups, meaning they can mimic these groups in biological reactions . Thiazoles are aromatic and can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and reactivity .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

Research has shown that analogs of benzothiazole and tetrazole compounds exhibit significant antibacterial and antifungal activities. For example, compounds synthesized from 2-amino benzothiazole nuclei displayed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel classes of antibacterial agents without exhibiting cytotoxicity at non-cytotoxic concentrations (Palkar et al., 2017). Similarly, derivatives synthesized from thiophene-2-carboxamides showed notable antibacterial evaluation, underscoring their potential as antimicrobial agents (Talupur et al., 2021).

Antitubercular and Diuretic Activities

Studies have also been conducted on the antitubercular activity of 4-oxo-thiazolidine derivatives, showcasing their potential against M. tuberculosis (Samadhiya et al., 2013). Furthermore, biphenyl benzothiazole-2-carboxamide derivatives have been identified for their in vivo diuretic activity, suggesting their utility in treating conditions requiring diuresis (Yar et al., 2009).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, integrating benzothiazole and pyrimidine structures, have been explored for their anti-inflammatory and analgesic properties, showing significant cyclooxygenase inhibition and potential as COX-2 selective inhibitors (Abu‐Hashem et al., 2020).

Anticancer and Antitumor Applications

The synthesis and characterization of benzimidazole, benzoxazole, and benzothiazole derivatives have led to broad-spectrum antimicrobial activity against various bacterial and fungal strains, suggesting their potential in developing new anticancer and antitumor agents (Padalkar et al., 2014).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing significantly more potent effects than traditional treatments like disodium cromoglycate, indicating their potential as novel antiallergy agents (Hargrave et al., 1983).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N7O4S/c28-18(22-13-2-4-15(5-3-13)27-10-21-25-26-27)8-14-9-32-20(23-14)24-19(29)12-1-6-16-17(7-12)31-11-30-16/h1-7,9-10H,8,11H2,(H,22,28)(H,23,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCIBNIGRHBLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)N5C=NN=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2760066.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2760072.png)

![N-Methyl-1-azaspiro[3.3]heptane-1-carboxamide](/img/structure/B2760073.png)

![N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2760076.png)

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2760078.png)

![2-(4-chlorophenoxy)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2760080.png)